
1-(4-Ethoxybenzoyl)pyrrolidin-3-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The pyrrolidine ring, a key component of 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine, is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine are not detailed in the searched resources, pyrrolidine compounds are known to be involved in a variety of chemical reactions. These can include N-heterocyclization of primary amines with diols, C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides, and more .Applications De Recherche Scientifique
Pyrrole and Pyrrolidine Derivatives
Pyrroles and their derivatives, including pyrrolidines, form a crucial structural subunit for many biologically significant molecules like heme and chlorophyll. The synthesis of pyrrolidine derivatives often involves the condensation of amines with carbonyl-containing compounds, leading to a wide range of applications. These compounds are utilized in the creation of solvents, wetting agents, and intermediates due to their low toxicity. Additionally, polypyrroles, which are electrically conducting films, highlight the versatility of pyrrole derivatives in both biological and industrial applications (Anderson & Liu, 2000).
Pharmaceutical Applications
The structural framework of pyrrolidine derivatives is instrumental in the development of pharmaceutical agents. For instance, the discovery of a potent Src kinase inhibitor, which includes a pyrrolidine moiety, demonstrates the critical role of pyrrolidine derivatives in the design of oral medications with anti-tumor activity. This highlights their potential in cancer therapy and the broader scope of medical research (Noronha et al., 2007).
Agrochemical and Bioactive Compound Synthesis
The synthesis and investigation of bioactivities of tetramic acid derivatives, including 4-amino derivatives, illustrate the application of pyrrolidine derivatives in developing agrochemicals. Some of these compounds show promising herbicidal and fungicidal activities, marking their significance in agricultural research and pest management strategies (Liu et al., 2014).
Material Science and Catalysis
Pyrrolidine derivatives play a role in material science and catalysis, as shown by the synthesis of 3-substituted pyrrolidines, which are valuable in the development of new materials and catalysts. These compounds' ability to undergo various chemical reactions makes them suitable for creating novel materials with potential applications in nanotechnology and catalysis (Kurkin et al., 2007).
Orientations Futures
The pyrrolidine ring, a key component of 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine, is widely used by medicinal chemists to design new compounds with different biological profiles. The future of this field lies in the exploration of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-5-3-10(4-6-12)13(16)15-8-7-11(14)9-15/h3-6,11H,2,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVODUCFJSZEEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzoyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)
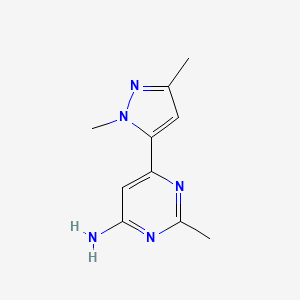
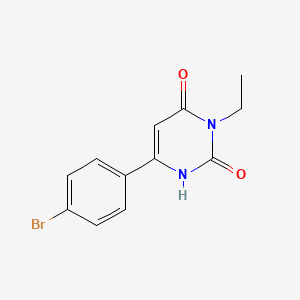

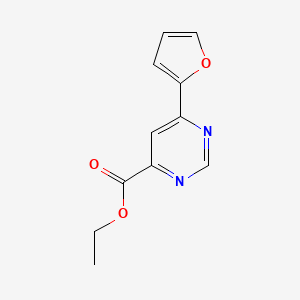
![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
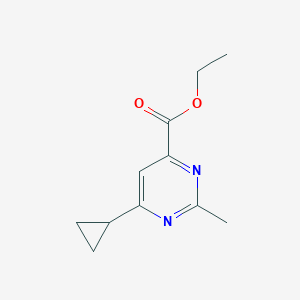

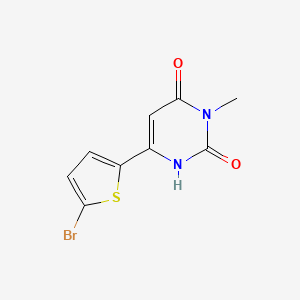
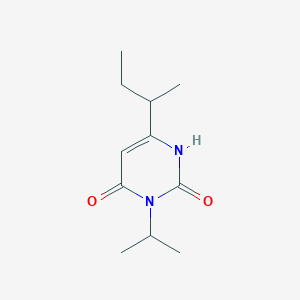
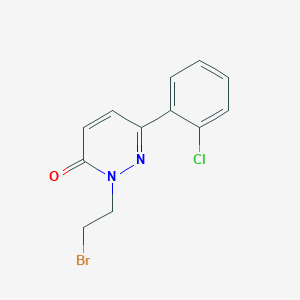
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1491553.png)
![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)
![4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1491556.png)